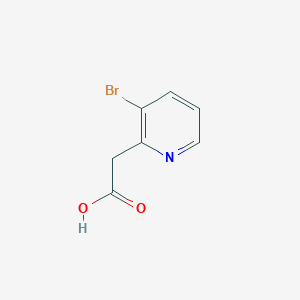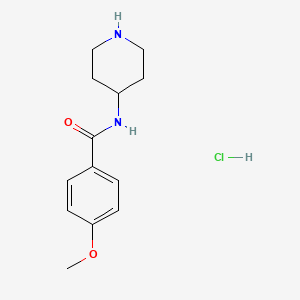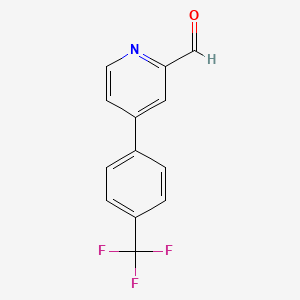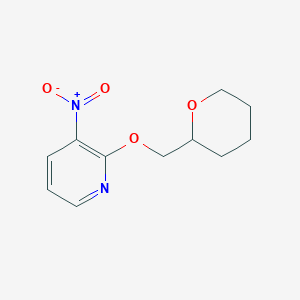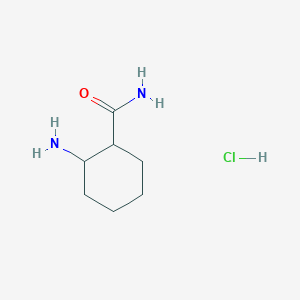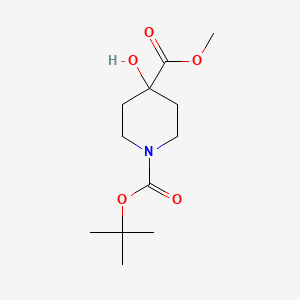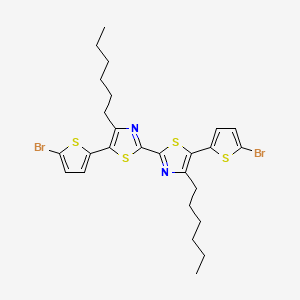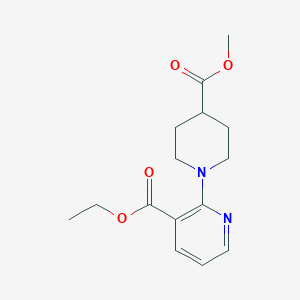![molecular formula C10H8F3NO4 B1441584 4-{[(2,2,2-Trifluorethoxy)carbonyl]amino}benzoesäure CAS No. 1307286-32-3](/img/structure/B1441584.png)
4-{[(2,2,2-Trifluorethoxy)carbonyl]amino}benzoesäure
Übersicht
Beschreibung
4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid is a chemical compound characterized by its trifluoroethoxy group attached to a benzoic acid core
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can serve as a building block for bioactive molecules, potentially influencing biological pathways and processes.
Medicine: The compound's derivatives may exhibit pharmacological properties, making it valuable in drug discovery and development.
Industry: Its unique chemical properties make it suitable for use in materials science, such as in the creation of advanced polymers and coatings.
Wirkmechanismus
Mode of Action
It is known that benzoic acid derivatives can undergo nucleophilic acyl substitution reactions . The trifluoroethoxy carbonyl amino group might also play a role in its reactivity .
Biochemical Pathways
Benzoic acid, a related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid
Pharmacokinetics
The presence of the trifluoroethoxy group might influence the compound’s lipophilicity and thus its absorption and distribution . More research is needed to outline its pharmacokinetic properties.
Result of Action
It’s possible that this compound could have a variety of effects depending on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid . For instance, its stability might be affected by exposure to light, heat, or certain chemicals. Its efficacy could also be influenced by the concentration of the compound and the presence of other interacting molecules in the body.
Biochemische Analyse
Biochemical Properties
4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, it has been shown to affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in conformational changes that affect the activity of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular metabolism and energy production. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with 2,2,2-trifluoroethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoic acids or derivatives.
Vergleich Mit ähnlichen Verbindungen
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
4-(2,2,2-Trifluoroethoxy)aniline
4-(2,2,2-Trifluoroethoxy)toluene
Uniqueness: 4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid stands out due to its carboxylic acid functionality, which is not present in the other listed compounds. This functional group allows for a wider range of chemical reactions and applications, particularly in the synthesis of derivatives and conjugates.
Eigenschaften
IUPAC Name |
4-(2,2,2-trifluoroethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)5-18-9(17)14-7-3-1-6(2-4-7)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDORBKGPEBLZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


